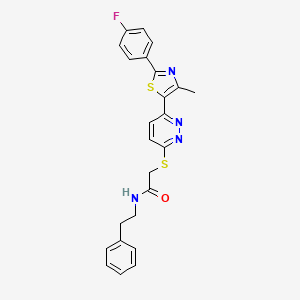

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

Description

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a synthetic small molecule featuring a pyridazine core substituted with a thiazole ring (bearing a 4-fluorophenyl group and methyl substituent) and a thioacetamide side chain linked to a phenethyl group.

Properties

IUPAC Name |

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4OS2/c1-16-23(32-24(27-16)18-7-9-19(25)10-8-18)20-11-12-22(29-28-20)31-15-21(30)26-14-13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKYCQZUHNTTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 496.6 g/mol. Its structure features a thiazole ring, a pyridazine moiety, and a phenethylacetamide group, which contribute to its pharmacological properties.

The biological activity of this compound primarily involves inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, CDK1, and CDK2. These kinases are crucial for cell cycle regulation and transcriptional control. The compound exhibits potent inhibitory effects, with Ki values ranging from 1 to 6 nM against these targets .

Inhibition of CDK9

Inhibition of CDK9 leads to reduced transcriptional activity of RNA polymerase II, resulting in decreased expression of antiapoptotic proteins such as Mcl-1. This mechanism triggers apoptosis in various human cancer cell lines . The compound's affinity for CDK9 is significantly higher compared to CDK7, suggesting a selective action that may minimize off-target effects .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the thiazole and pyridazine rings can significantly affect the compound's potency. For instance, substitution at the C2 position of the thiazole ring with different functional groups alters the interaction with the active site of CDK2 and CDK9. A bulkier substituent at this position generally leads to reduced activity across all CDKs .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Case Studies

Several studies have investigated the efficacy of compounds similar to this compound in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that the compound effectively induced apoptosis in human leukemia cells through its action on CDK9, leading to reduced cell viability and increased caspase activation .

- In Vivo Efficacy : In animal models, compounds with similar structures showed significant tumor regression when administered in conjunction with standard chemotherapeutic agents, indicating potential for combination therapy strategies .

Comparison with Similar Compounds

Key Similarities:

- Heterocyclic Cores : The compound shares a pyridazine-thiazole scaffold with derivatives like those in (e.g., S-alkylated 1,2,4-triazoles [10–15]), which also integrate sulfur-containing heterocycles. The thiazole ring’s 4-fluorophenyl substituent is analogous to halogenated aryl groups in ’s compounds (e.g., 2,4-difluorophenyl in [4–15]), enhancing lipophilicity and electronic effects .

- Thioether Linkage : The thioacetamide group mirrors the S-alkylation observed in ’s triazole derivatives, where sulfur bridges improve solubility and redox stability .

Key Differences:

- Core Heterocycles : Unlike triazole-based compounds in , the target molecule employs a pyridazine-thiazole system, which may offer distinct π-π stacking interactions and hydrogen-bonding profiles.

Spectral and Analytical Data

Infrared Spectroscopy (IR):

- C=S Stretching : The target compound’s thioacetamide group would exhibit a C=S stretch near 1240–1255 cm⁻¹, consistent with ’s thione derivatives (e.g., 1247–1255 cm⁻¹ in [7–9]) .

- C=O Absence : Unlike hydrazinecarbothioamides in (1663–1682 cm⁻¹), the acetamide carbonyl in the target compound would show a distinct C=O stretch near 1680–1700 cm⁻¹, comparable to acetamide derivatives in .

Nuclear Magnetic Resonance (NMR):

- Aromatic Protons : The 4-fluorophenyl group’s deshielded protons would resonate at δ 7.2–7.8 ppm, similar to fluorinated aryl signals in (e.g., δ 7.3–7.6 ppm for 2,4-difluorophenyl) .

- Methyl Groups : The thiazole’s 4-methyl substituent would appear as a singlet near δ 2.5 ppm, analogous to methyl groups in ’s thiazole derivatives .

Pharmacological Potential (Hypothetical)

While direct activity data are unavailable, structural analogs suggest plausible targets:

- Kinase Inhibition : The pyridazine-thiazole scaffold resembles ATP-competitive kinase inhibitors, where fluorinated aryl groups enhance binding to hydrophobic pockets.

- Antimicrobial Activity : Sulfur-containing heterocycles in exhibit antimicrobial properties; the thioacetamide group may confer similar efficacy .

Data Tables

Table 1: Structural and Spectral Comparison

Q & A

Q. How can researchers investigate the compound’s synergistic effects with existing therapeutics?

- Answer:

- Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with antibiotics or kinase inhibitors .

- Transcriptomics : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, autophagy) modulated by combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.